molecular formula C6H7N5O2S B13458468 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No.: B13458468
M. Wt: 213.22 g/mol
InChI Key: UYXVGEHASVWPTR-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 5-position and a sulfonamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves the cyclocondensation of 3-aminopyrazole with appropriate electrophilic reagents. One common method includes the reaction of 3-aminopyrazole with sulfonyl chlorides under basic conditions to introduce the sulfonamide group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and enzymes involved in cellular signaling pathways .

Medicine: The compound has potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the inhibition of specific enzymes and kinases. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit kinases involved in cell proliferation, thereby slowing down tumor growth .

Comparison with Similar Compounds

  • 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles
  • 4-(7-(mesityloxy)-4,5-dihydropyrazolo[1,5-a]pyrimidin-5-ylamino)benzonitrile

Comparison: 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity towards specific enzymes and receptors. The sulfonamide group also enhances the compound’s solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C6H7N5O2S

Molecular Weight

213.22 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

InChI

InChI=1S/C6H7N5O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,7,10)(H2,8,12,13)

InChI Key

UYXVGEHASVWPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1N

Origin of Product

United States

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